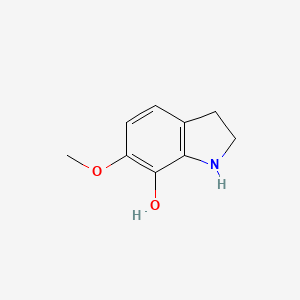

6-Methoxyindolin-7-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO2 |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

6-methoxy-2,3-dihydro-1H-indol-7-ol |

InChI |

InChI=1S/C9H11NO2/c1-12-7-3-2-6-4-5-10-8(6)9(7)11/h2-3,10-11H,4-5H2,1H3 |

InChI Key |

LXOHYZHLGHTTOP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(CCN2)C=C1)O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 6 Methoxyindolin 7 Ol Systems

Electrophilic and Nucleophilic Reactivity of the Indoline (B122111) Nucleus

The reactivity of the indoline nucleus in 6-methoxyindolin-7-ol is governed by the interplay of the electron-donating effects of the methoxy (B1213986) and hydroxyl groups and the nitrogen atom of the heterocyclic ring.

Electrophilic Aromatic Substitution:

The benzene (B151609) ring of the indoline system is susceptible to electrophilic attack due to the presence of π-electrons. dalalinstitute.com The methoxy (-OCH3) and hydroxyl (-OH) groups at the C6 and C7 positions, respectively, are strong activating groups. They increase the electron density of the aromatic ring through resonance, making it more nucleophilic and thus more reactive towards electrophiles. This increased electron density is particularly pronounced at the ortho and para positions relative to these activating groups. In the case of this compound, the position most activated towards electrophilic substitution would be the C5 position, which is ortho to the methoxy group and para to the hydroxyl group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. youtube.com For instance, nitration of an activated aromatic ring typically involves the use of nitric acid and a sulfuric acid catalyst to generate the nitronium ion (NO2+) as the electrophile. youtube.com

Nucleophilic Reactivity:

The nitrogen atom of the indoline ring possesses a lone pair of electrons, rendering it nucleophilic. It can react with various electrophiles. Additionally, the indoline system can undergo nucleophilic substitution reactions, particularly at the aromatic ring if a suitable leaving group is present and the ring is activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com However, in the case of this compound, the presence of strong electron-donating groups makes nucleophilic aromatic substitution challenging.

The hydroxyl group at C7 can also act as a nucleophile, for example, in etherification or esterification reactions.

The indoline nucleus can also be involved in dearomatization reactions through azidation, which can be achieved using various methods including iodine reagents, metal catalysis, electrochemistry, and photochemistry. mdpi.com

| Reactivity Type | Key Features for this compound | Potential Reactions |

| Electrophilic Aromatic Substitution | Highly activated aromatic ring due to -OH and -OCH3 groups. C5 position is most activated. | Nitration, Halogenation, Friedel-Crafts Acylation/Alkylation |

| Nucleophilic Reactivity of Nitrogen | Lone pair on the nitrogen atom. | Alkylation, Acylation |

| Nucleophilic Reactivity of Hydroxyl Group | Lone pairs on the oxygen atom. | Etherification, Esterification |

Stereochemical Aspects of Indoline-Based Transformations

The stereochemistry of reactions involving the indoline nucleus is a critical aspect, particularly when new stereocenters are formed.

The stereochemical outcome of a reaction at a chiral center depends on the reaction mechanism. lumenlearning.com For instance, an SN2 reaction proceeds with inversion of configuration, while an SN1 reaction can lead to a racemic mixture if an achiral intermediate is formed. lumenlearning.com

In the context of indoline chemistry, if a reaction creates a new chiral center from an achiral starting material, a racemic mixture of enantiomers is typically expected unless a chiral catalyst or reagent is used. lumenlearning.com If the starting indoline is already chiral, the formation of a new stereocenter will lead to diastereomers. libretexts.org

The stereochemistry of cycloaddition reactions involving indolines, such as the Diels-Alder reaction, is also of significant interest. The facial selectivity of the reaction is influenced by the substituents on the indoline ring.

| Transformation Type | Stereochemical Consideration | Potential Outcome |

| Reaction at a new chiral center | Attack from either face of a prochiral center. | Racemic mixture (without chiral influence), or diastereomers (if starting material is chiral). lumenlearning.comlibretexts.org |

| Substitution at an existing chiral center | Dependent on reaction mechanism (e.g., SN1 vs. SN2). | Retention, inversion, or racemization. lumenlearning.com |

| Cycloaddition Reactions | Facial selectivity (re vs. si face). libretexts.org | Endo/exo selectivity, diastereoselectivity. |

Oxidative and Reductive Transformations in Methoxyindoline Systems

The methoxyindoline system can undergo both oxidative and reductive transformations.

Oxidative Transformations:

The electron-rich nature of the this compound ring system makes it susceptible to oxidation. Oxidation can lead to the formation of quinone-type structures. The presence of the hydroxyl group at C7 makes it particularly prone to oxidation. Oxidative dearomatization is a known reaction pathway for substituted indoles. mdpi.com

Furthermore, enzymatic oxidation of similar phenolic compounds is a well-studied process. For example, enzymes can catalyze the oxidation of carbanionic intermediates. nih.gov

Reductive Transformations:

Reductive transformations in methoxyindoline systems can target various functional groups. For instance, if an acyl group is introduced onto the indoline nucleus via a Friedel-Crafts reaction, it can be subsequently reduced to an alkyl group. researchgate.net Reductive cyclization of nitrostyrene (B7858105) precursors is a common method for the synthesis of indoles. chimia.ch

The choice of reducing agent is crucial and can allow for selective reductions. For example, sodium borohydride (B1222165) is a milder reducing agent than lithium aluminum hydride.

| Transformation | Reagents/Conditions | Potential Products |

| Oxidation | Chemical oxidants (e.g., Fremy's salt, DDQ), Electrochemical oxidation | Quinones, dearomatized products |

| Reduction of Acyl Groups | Sodium borohydride/TFA, Borane complexes | Alkyl-substituted indolines researchgate.net |

| Reductive Cyclization | Triethyl phosphite, Catalytic hydrogenation | Indole (B1671886) formation from nitrostyrene precursors chimia.ch |

Reaction Mechanisms and Pathways in Indoline Chemistry

Understanding the reaction mechanisms is fundamental to predicting the products and controlling the stereochemistry of reactions involving indolines.

Electrophilic Aromatic Substitution Mechanism:

This reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. dalalinstitute.com The first step, the attack of the electrophile on the aromatic ring, is typically the rate-determining step. dalalinstitute.com The stability of the arenium ion is enhanced by the electron-donating methoxy and hydroxyl groups in this compound.

Nucleophilic Substitution Mechanisms:

Nucleophilic substitution reactions can follow different pathways, such as SN1, SN2, or SNAr mechanisms. The specific mechanism depends on the substrate, nucleophile, leaving group, and reaction conditions. wikipedia.org For indolines, nucleophilic attack can occur at the nitrogen or at a substituted carbon atom.

Pericyclic Reactions:

Indolines can participate in pericyclic reactions like cycloadditions. The mechanism of these reactions is concerted, meaning that bond breaking and bond forming occur in a single step through a cyclic transition state. The stereochemistry of the products is highly controlled by the Woodward-Hoffmann rules.

A detailed understanding of reaction mechanisms often involves a combination of experimental studies (kinetics, isotopic labeling, isolation of intermediates) and computational chemistry. wikipedia.org

6 Methoxyindolin 7 Ol As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Complex Heterocyclic Systems

The strategic placement of functional groups on the 6-Methoxyindolin-7-ol framework makes it an adept precursor for assembling more complex heterocyclic systems. The indoline (B122111) nitrogen can act as a nucleophile, allowing for the coupling of this "right-hand" segment to other heterocyclic moieties. This is a key strategy in the convergent synthesis of duocarmycin analogs, which are known for their potent DNA alkylating properties and cytotoxicity against cancer cells. ucl.ac.ukuea.ac.uk

In these syntheses, a functionalized indoline subunit is coupled with a "left-hand" segment, which is typically another heterocycle, such as a substituted indole-2-carboxylic acid. For instance, in the synthesis of Duocarmycin SA and related analogs, an indoline hydrochloride salt is coupled with 5,6,7-trimethoxyindole-2-carboxylic acid. nih.gov This amide bond formation links two distinct heterocyclic systems, creating the complex backbone of the final natural product analog. The 6-methoxy and 7-hydroxyl groups on the indoline precursor can influence the reactivity of the scaffold and can be crucial for modulating the biological activity of the final compound. Methoxy-activated indoles, in general, exhibit enhanced reactivity, which can be harnessed for further functionalization. chim.it

The table below illustrates a representative coupling reaction to form a complex bi-heterocyclic system, a key step in the synthesis of duocarmycin analogs.

| Reactant 1 (Indoline Subunit) | Reactant 2 (Carboxylic Acid Subunit) | Coupling Reagent | Product | Reference |

| Functionalized Indoline Hydrochloride | 5,6,7-Trimethoxyindole-2-carboxylic acid | EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | CImI-TMI Precursor | nih.gov |

Role in the Construction of Polycyclic Fused Indoline Scaffolds

The indoline structure is a foundational element for building intricate, multi-ring systems. In the context of antitumor agents, this compound serves as a potential starting point for constructing the pharmacologically critical DNA alkylating subunit. These subunits are complex, polycyclic fused indoline scaffolds, such as cyclopropa[c]pyrrolo[3,2-e]indole (CPI), the core of CC-1065, and related structures like CImI (cyclopropa[c]imidazolo[4,5-e]indol-4-one). nih.govacs.org

The synthesis of these fused scaffolds is a significant chemical challenge that often involves multi-step sequences starting from appropriately substituted benzene (B151609) or indole (B1671886) derivatives. acs.org Key strategies include:

Radical Cyclization: A 5-exo-trig aryl radical cyclization is a common method to form the initial indoline ring system from a functionalized benzene precursor. acs.orgresearchgate.net

Fischer Indole Synthesis: This classical method can be employed to introduce the heterocyclic scaffold early in the synthetic sequence. researchgate.net

Nucleophilic Substitution/Cyclization: A hitherto unexplored vicarious, nucleophilic-substitution/cyclization sequence has been used to forge the final indole ring in the synthesis of (+)-duocarmycin SA. acs.org

These methods transform a simple substituted precursor, conceptually derived from this compound, into the rigid, polycyclic framework responsible for the molecule's biological activity. The specific substitution pattern on the starting material directs the regiochemistry of the cyclization reactions and ultimately defines the structure of the resulting fused scaffold.

The following table summarizes various precursors and the corresponding polycyclic fused indoline scaffolds they are used to construct.

| Precursor Type | Key Reaction Type | Resulting Fused Scaffold | Associated Natural Product Family | Reference(s) |

| Functionalized 2-nitroaniline | Fischer Indole Synthesis, Radical Cyclization | (Chloromethyl)indoline | Duocarmycin SA | researchgate.net |

| Substituted Naphthalene | Directed ortho-metalation, Radical Cyclization | Cyclopropa[c]benzo[f]indol-8-one (iso-CBI) | CC-1065 Analog | acs.org |

| Functionalized Benzene | Stobbe Condensation, Friedel–Crafts Acylation | Cyclopropa[c]thieno[3,2-e]indol-4-one (MeCTI) | CC-1065 / Duocarmycin Analog | nih.govnih.gov |

Application in Total Synthesis Endeavors of Related Natural Products and Synthetic Analogues

The total synthesis of duocarmycins and CC-1065 represents a significant application for highly functionalized indoline intermediates. uea.ac.ukacs.org These total syntheses are often convergent, involving the separate preparation of the DNA alkylating subunit and the DNA binding subunit, followed by their strategic coupling. A precursor like this compound would be integral to the synthesis of the alkylating portion.

A general synthetic approach for a duocarmycin analogue involves several key stages:

Synthesis of the Functionalized Indoline Core: This begins with a substituted aniline (B41778) or nitrobenzene, which undergoes a series of reactions including cyclization to form the indoline ring. For example, the synthesis of a seco-duocarmycin SA (a stable precursor) has been achieved starting from 2-methoxy-4-nitroaniline. researchgate.net

Installation of the Alkylating Moiety: A critical step is the formation of the reactive group, often a chloromethyl group or a cyclopropane ring, which is responsible for alkylating DNA. This is typically achieved through radical cyclization or other specialized methods. acs.orgresearchgate.net

Coupling with the Binding Subunit: The completed indoline-based alkylating subunit is then coupled to the binding subunit, such as 5,6,7-trimethoxyindole-2-carboxylic acid, via amide bond formation. nih.gov

Final Cyclization: For duocarmycins, a final spirocyclization step under mild basic conditions generates the active cyclopropane ring of the final product. nih.gov

The table below outlines key steps in a representative synthesis of a duocarmycin SA analogue, highlighting the formation and use of the indoline intermediate.

| Step | Starting Material | Key Reagents/Conditions | Intermediate/Product | Purpose | Reference |

| 1 | 2-methoxy-4-nitroaniline | Fischer Indole Synthesis | Heterocyclic scaffold | Formation of the core indole structure | researchgate.net |

| 2 | Indole derivative | Radical 5-exo-trig cyclization | (Chloromethyl)indoline system | Construction of the alkylating subunit | researchgate.net |

| 3 | N-Boc protected indoline | 4 N HCl/EtOAc; then 5,6,7-trimethoxyindole-2-carboxylic acid, EDCI | Coupled bi-indole system | Coupling of alkylating and binding subunits | nih.gov |

| 4 | seco-Duocarmycin analogue | 1 M NaHCO₃, THF | Duocarmycin SA analogue | Final spirocyclization to active form | nih.gov |

Development of Novel Building Blocks for Asymmetric Synthesis

The biological activity of the duocarmycin family of natural products is critically dependent on the stereochemistry of the indoline-based alkylating subunit. Therefore, the development of synthetic methods that provide enantiomerically pure indoline building blocks is of paramount importance. An enantioselective total synthesis of (+)-duocarmycin SA highlights the application of asymmetric synthesis in this context. acs.org

A key strategy for establishing the crucial stereocenter involves the asymmetric hydrogenation of an indole precursor. This reaction, often catalyzed by a chiral transition metal complex, reduces the indole double bond to form the indoline ring while setting the desired stereochemistry at the carbon that will become the spirocyclic center. This approach effectively transforms a prochiral indole into a chiral indoline building block.

Once the chiral indoline is formed, subsequent reactions must proceed without racemization to maintain stereochemical integrity. The development of stable protecting groups, such as specific sulfonamides, that can be cleaved under mild, chemoselective conditions is crucial for the success of these multi-step syntheses. acs.org Through these methods, functionalized indolines like this compound can be envisioned as precursors to novel chiral building blocks, enabling the enantioselective synthesis of complex and biologically potent molecules.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy in Indoline (B122111) Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of indoline derivatives. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms within 6-Methoxyindolin-7-ol can be confirmed.

¹H NMR Spectroscopy: The proton spectrum provides information about the chemical environment of each hydrogen atom. For this compound, the aromatic protons on the benzene (B151609) ring typically appear in the downfield region (δ 6.0-7.5 ppm), with their specific shifts and splitting patterns dictated by the electronic effects of the hydroxyl and methoxy (B1213986) substituents. The protons on the saturated five-membered ring of the indoline core (at positions 2 and 3) will resonate further upfield. The N-H and O-H protons often appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The aromatic carbons attached to the electron-donating hydroxyl and methoxy groups will be significantly shielded (shifted upfield) compared to the unsubstituted benzene carbons. The carbon of the methoxy group will appear as a distinct signal in the upfield region (typically δ 55-60 ppm). researchgate.net

The following table presents predicted NMR chemical shifts for this compound based on data from analogous structures and standard NMR principles. beilstein-journals.orgrsc.orgacgpubs.org

| Atom Position | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| C2 | ~3.0-3.2 (triplet) | ~45-50 |

| C3 | ~3.5-3.7 (triplet) | ~28-33 |

| C3a | - | ~120-125 |

| C4 | ~6.5-6.7 (doublet) | ~110-115 |

| C5 | ~6.6-6.8 (doublet) | ~115-120 |

| C6 | - | ~145-150 |

| C7 | - | ~130-135 |

| C7a | - | ~140-145 |

| 6-OCH₃ | ~3.8 (singlet) | ~55-60 |

| 7-OH | Variable (broad singlet) | - |

| N1-H | Variable (broad singlet) | - |

Mass Spectrometry (MS) Applications, Including Photoionization and Photoelectron Photoion Coincidence Spectroscopy

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₁₁NO₂), the high-resolution mass spectrum would show a molecular ion peak [M]⁺ at a precise mass-to-charge ratio (m/z) corresponding to its calculated exact mass. Fragmentation patterns observed in the MS/MS spectrum can further confirm the structure by showing the loss of characteristic fragments, such as the methoxy group (-OCH₃) or parts of the indoline ring.

Photoionization and Photoelectron Photoion Coincidence Spectroscopy (PEPICO): These advanced MS techniques offer deeper insights into the electronic structure and dissociation dynamics of molecules. wikipedia.org PEPICO works by ionizing a molecule with tunable vacuum ultraviolet (VUV) radiation and detecting the resulting electron and ion in coincidence. mpg.denih.gov This correlation allows for the recording of mass-selected threshold photoelectron spectra, providing precise ionization energies and appearance energies of fragment ions. nih.gov For a molecule like this compound, PEPICO could be used to study its ionization potential and the energy required to initiate specific fragmentation pathways, which is invaluable for understanding its stability and reactivity. researchgate.net

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C₉H₁₁NO₂ | Defines the elemental composition. |

| Molecular Weight | 165.19 g/mol | Provides the nominal mass for low-resolution MS. |

| Exact Mass | 165.07898 u | The precise mass used for high-resolution MS identification. |

| Predicted [M+H]⁺ | 166.08626 m/z | Expected molecular ion in positive-ion electrospray ionization (ESI). amazonaws.com |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, making these methods excellent for functional group identification.

For this compound, the IR and Raman spectra would display characteristic bands corresponding to its key structural features:

O-H Stretch: A broad band in the IR spectrum, typically around 3200-3500 cm⁻¹, indicative of the phenolic hydroxyl group.

N-H Stretch: A sharp to moderately broad band around 3300-3400 cm⁻¹, characteristic of the secondary amine in the indoline ring. nih.gov

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the indoline ring and methoxy group appear just below 3000 cm⁻¹. researchgate.net

C=C Stretches: Aromatic ring stretching vibrations are observed in the 1450-1600 cm⁻¹ region.

C-O Stretches: Bands corresponding to the aryl ether (methoxy group) and phenol (B47542) C-O bonds are expected in the 1200-1300 cm⁻¹ and 1000-1200 cm⁻¹ regions, respectively. oatext.com

Theoretical calculations, such as Density Functional Theory (DFT), are often used to predict and assign the vibrational frequencies, providing a powerful complement to experimental data. rsc.orgresearchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Associated Functional Group |

|---|---|---|

| O-H Stretch | 3200 - 3500 (Broad) | Phenolic Hydroxyl (-OH) |

| N-H Stretch | 3300 - 3400 | Indoline Amine (-NH) |

| Aromatic C-H Stretch | 3000 - 3100 | Ar-H |

| Aliphatic C-H Stretch | 2850 - 3000 | -CH₂-, -OCH₃ |

| Aromatic C=C Stretch | 1450 - 1600 | Benzene Ring |

| Asymmetric C-O-C Stretch | 1200 - 1275 | Aryl Ether (Ar-O-CH₃) |

| Phenol C-O Stretch | 1150 - 1250 | Ar-OH |

Electronic Spectroscopy: UV-Visible and Fluorescence Techniques

UV-Visible (UV-Vis) and fluorescence spectroscopy provide information about the electronic transitions within a molecule. The indoline scaffold contains a chromophore that absorbs UV light. The position of the maximum absorbance (λ_max) is sensitive to the substituents on the aromatic ring. mt.com

The electronic transitions in indole (B1671886) and its derivatives are often described in terms of ¹Lₐ and ¹Lₑ states. acs.org The presence of strong electron-donating groups, such as the hydroxyl (-OH) and methoxy (-OCH₃) groups in this compound, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indoline. This is due to the stabilization of the excited state through electron delocalization. nih.govresearchgate.net

Fluorescence spectroscopy measures the light emitted from a molecule as it returns from an excited electronic state to the ground state. Many indole derivatives are known to be fluorescent. The emission wavelength and quantum yield are also highly dependent on the molecular structure and the solvent environment. rsc.org The electron-donating substituents on this compound would likely enhance its fluorescence properties.

| Spectroscopic Property | Expected Characteristics for this compound | Underlying Principle |

|---|---|---|

| UV-Vis Absorption (λ_max) | Expected around 280-300 nm | π → π* electronic transitions in the aromatic system, red-shifted by -OH and -OCH₃ groups. acs.orgnih.gov |

| Molar Absorptivity (ε) | Moderate to High | Related to the probability of the electronic transition. |

| Fluorescence Emission | Likely fluorescent, with emission in the UV-A or violet region. | Radiative decay from the lowest singlet excited state (S₁) to the ground state (S₀). rsc.org |

X-ray Diffraction (XRD) and Crystallographic Studies for Solid-State Structure

While a specific crystal structure for this compound may not be publicly available, studies on analogous indole derivatives show that crystal packing is often dominated by hydrogen bonding and π-π stacking interactions. acs.orgmdpi.com In the solid state of this compound, strong intermolecular hydrogen bonds would be expected between the phenolic -OH group of one molecule and the nitrogen atom or hydroxyl oxygen of a neighboring molecule. The N-H group can also act as a hydrogen bond donor. These interactions would create a stable, three-dimensional crystal lattice. acs.org

| Structural Parameter / Interaction | Typical Values / Description for Indoline Derivatives acs.orgmdpi.com |

|---|---|

| Crystal System | Commonly Monoclinic or Orthorhombic |

| Hydrogen Bonding | Strong N-H···O and O-H···N interactions are expected to be primary packing motifs. |

| π-π Stacking | Interactions between the aromatic rings of adjacent molecules, with typical centroid-to-centroid distances of 3.5-4.0 Å. |

| C-O Bond Length (Methoxy) | Approximately 1.36-1.38 Å for the Ar-O bond. |

| C-O Bond Length (Phenol) | Approximately 1.35-1.37 Å. |

Advanced Analytical Tools for Mechanistic Studies in Catalysis

The indoline scaffold is a key structural motif in many pharmaceuticals and biologically active compounds, making its synthesis a significant area of research in catalysis. mdpi.com Understanding the mechanisms of these catalytic reactions is crucial for optimizing reaction conditions and developing new synthetic routes.

Advanced in-situ analytical techniques, such as photoionization mass spectrometry (PIMS) and Photoelectron Photoion Coincidence Spectroscopy (PEPICO), are emerging as powerful tools for these mechanistic studies. rsc.orgethz.ch These methods allow for the real-time, isomer-selective detection of gas-phase reactive intermediates (e.g., radicals, carbenes) that are often elusive and short-lived. researchgate.net By identifying these key intermediates as they are formed in a catalytic reactor, researchers can piece together the reaction pathway, validate proposed mechanisms, and gain a deeper understanding of how catalysts steer reactions toward the desired indoline products. researchgate.netrsc.org

Emerging Research Directions and Advanced Applications in Chemical Sciences

Development of Novel Synthetic Tools and Methodologies

The synthesis of methoxy-activated indoles and their derivatives is a significant area of research due to their presence in numerous natural products and pharmaceuticals. chim.it While specific methodologies for the synthesis of 6-Methoxyindolin-7-ol are not extensively detailed in dedicated literature, its structural components are featured in various synthetic strategies for related compounds. The presence of both a methoxy (B1213986) and a hydroxyl group on the aromatic ring of the indoline (B122111) scaffold suggests that its synthesis would require careful control of regioselectivity.

General synthetic routes to substituted indolines often involve the reduction of the corresponding indole (B1671886) or the cyclization of appropriately substituted anilines. Methodologies such as the Fischer, Bischler, and Hemetsberger indole syntheses are commonly employed for creating the core indole structure which can then be functionalized and reduced. chim.it For a molecule like this compound, a potential synthetic approach could involve the use of a starting material with pre-installed methoxy and protected hydroxyl groups to guide the formation of the desired isomer. The development of new synthetic tools often focuses on achieving higher yields, greater stereoselectivity, and more environmentally benign reaction conditions. The amidoalkylation reaction, for instance, is a powerful tool for functionalizing electron-rich heterocycles like indoles, which are precursors to indolines. mdpi.com

| Synthetic Approach | Description | Potential Relevance to this compound |

| Fischer Indole Synthesis | Condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. | Could be adapted with a substituted phenylhydrazine to introduce the methoxy and hydroxyl groups. |

| Bischler-Möhlau Indole Synthesis | Reaction of an α-bromo-acetophenone with an excess of aniline (B41778). | The use of a substituted aniline could lead to the desired indoline precursor. |

| Hemetsberger Indole Synthesis | Thermal decomposition of an α-azido-cinnamic ester. | Allows for the synthesis of specific indole-2-carboxylates which can be further modified. chim.it |

Contributions to Mechanistic Investigations in Chemical Biology

While direct mechanistic studies involving this compound are not prominent in the literature, its structural motifs are found in compounds that are of interest in chemical biology. For instance, methoxy-substituted indoles are known to possess a range of biological activities, and their enhanced reactivity makes them useful for probing biological systems. chim.it The indoline scaffold itself is a key component of many biologically active natural products and synthetic compounds.

Role in Materials Science and Industrial Chemistry Research

The application of this compound in materials science and industrial chemistry is an area with potential for future development. The indoline structure can be incorporated into larger molecular architectures to create novel materials with specific properties. For example, indole derivatives have been investigated as building blocks for organic semiconductors. chim.it The electron-rich nature of the indoline ring, further modulated by the methoxy and hydroxyl substituents, could be harnessed in the design of new conductive polymers or organic light-emitting diodes (OLEDs).

In industrial chemistry, heterocyclic compounds are valuable intermediates. The functional groups of this compound, particularly the hydroxyl group, offer a handle for further chemical transformations, such as polymerization or grafting onto surfaces to modify their properties. Catechol-containing compounds, which have a similar dihydroxy-aromatic feature, are known for their strong adhesion to a variety of surfaces and are used in the development of coatings and adhesives. specificpolymers.com This suggests that derivatives of this compound could find applications in surface chemistry and material functionalization.

| Potential Application Area | Relevant Properties of this compound Scaffold |

| Organic Electronics | Electron-rich aromatic system, potential for charge transport. |

| Polymer Chemistry | Functional groups (hydroxyl) for polymerization or as a monomer. |

| Surface Coatings | Potential for strong adhesion to substrates, similar to catechol derivatives. |

Rational Design and Synthesis of Advanced Heterocyclic Scaffolds

This compound serves as a valuable building block for the rational design and synthesis of more complex, advanced heterocyclic scaffolds. bldpharm.com The indoline core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets. The strategic placement of the methoxy and hydroxyl groups on this scaffold provides opportunities for selective functionalization to create libraries of new compounds with diverse biological activities.

The rational design of new molecules often involves computational methods to predict their binding affinity to specific targets. The structure of this compound can be used as a starting point for in silico design, followed by synthetic efforts to produce the target molecules. For example, the synthesis of spiroxindoles, which are complex structures containing an oxindole (B195798) core, often relies on multi-component reactions that could potentially utilize indoline derivatives. rug.nl The development of efficient synthetic routes to novel heterocyclic systems is a continuous effort in organic chemistry, and building blocks like this compound are essential for these endeavors. beilstein-journals.org

Q & A

Q. What protocols are recommended for ensuring reproducibility in synthetic studies of this compound?

- Answer:

- Detailed SOPs: Document reaction parameters (e.g., stirring rate, inert atmosphere).

- Open Data: Share raw NMR/MS files and chromatograms in supplementary materials.

- Collaborative Validation: Partner with independent labs to replicate key steps (e.g., catalytic methoxylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.